N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2 and its molecular weight is 439.519. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidines, including derivatives synthesized through various chemical reactions, have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in developing treatments for cancer and inflammatory diseases. The structure-activity relationship analysis has highlighted the significance of specific substitutions on the pyrazolopyrimidine core for enhancing biological activities (Rahmouni et al., 2016).
Antimicrobial Activity
Novel derivatives of the pyrazolopyrimidine class have demonstrated substantial in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential as lead compounds for developing new antimicrobial agents, addressing the urgent need for new therapies against resistant microbial strains (Devarasetty et al., 2019).
Enzyme Inhibition
The enzyme inhibitory properties of pyrazolopyrimidine derivatives, particularly against dihydroorotate dehydrogenase, an enzyme critical in pyrimidine de novo synthesis, suggest their utility in immunosuppressive and antiproliferative therapies. This enzyme is a target for drugs that modulate immune response and cell proliferation (Knecht & Löffler, 1998).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-6-21-15-24(32)29-26(27-21)31-23(16-22(30-31)19-11-12-19)28-25(33)20-13-9-18(10-14-20)17-7-4-3-5-8-17/h3-5,7-10,13-16,19H,2,6,11-12H2,1H3,(H,28,33)(H,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBUHKZMICAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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